

# Spectroscopic Data of 1-Propylcyclopentanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Propylcyclopentanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Propylcyclopentanol**, a tertiary alcohol with applications in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The key spectroscopic data for **1-Propylcyclopentanol** are summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **1-Propylcyclopentanol** exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-OH	~1.35	Singlet	1H
Cyclopentane (-CH <sub>2</sub> -)	~1.60-1.75	Multiplet	8H
Propyl (-CH <sub>2</sub> -)	~1.45-1.55	Multiplet	4H
Propyl (-CH <sub>3</sub> )	~0.95	Triplet	3H

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-OH (quaternary)	~82.5
Propyl (-CH <sub>2</sub> -)	~45.5
Cyclopentane (-CH <sub>2</sub> -)	~38.0
Cyclopentane (-CH <sub>2</sub> -)	~24.0
Propyl (-CH <sub>2</sub> -)	~17.5
Propyl (-CH <sub>3</sub> )	~15.0

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Propylcyclopentanol** shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching (alcohol)
~2950	C-H	Stretching (alkane)
~1450	C-H	Bending (alkane)
~1150	C-O	Stretching (tertiary alcohol)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Propylcyclopentanol** provides information about its molecular weight and fragmentation pattern.[\[2\]](#)[\[3\]](#)

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment
128	Low	$[M]^+$ (Molecular Ion)
110	Moderate	$[M - H_2O]^+$
99	High	$[M - C_2H_5]^+$
85	High	$[M - C_3H_7]^+$
67	High	$[C_5H_7]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy ( $^1H$ and $^{13}C$ )

- **Sample Preparation:** Approximately 10-20 mg of **1-Propylcyclopentanol** is dissolved in about 0.6 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).[\[4\]](#)[\[5\]](#)
- **Instrumentation:** The spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **$^1H$  NMR Acquisition:** A standard proton pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **$^{13}C$  NMR Acquisition:** A proton-decoupled carbon pulse program is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is required

compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ . The spectral width usually covers 0-220 ppm.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy (FTIR-ATR)

- **Sample Preparation:** As **1-Propylcyclopentanol** is a liquid, a small drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal) is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a spectral range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

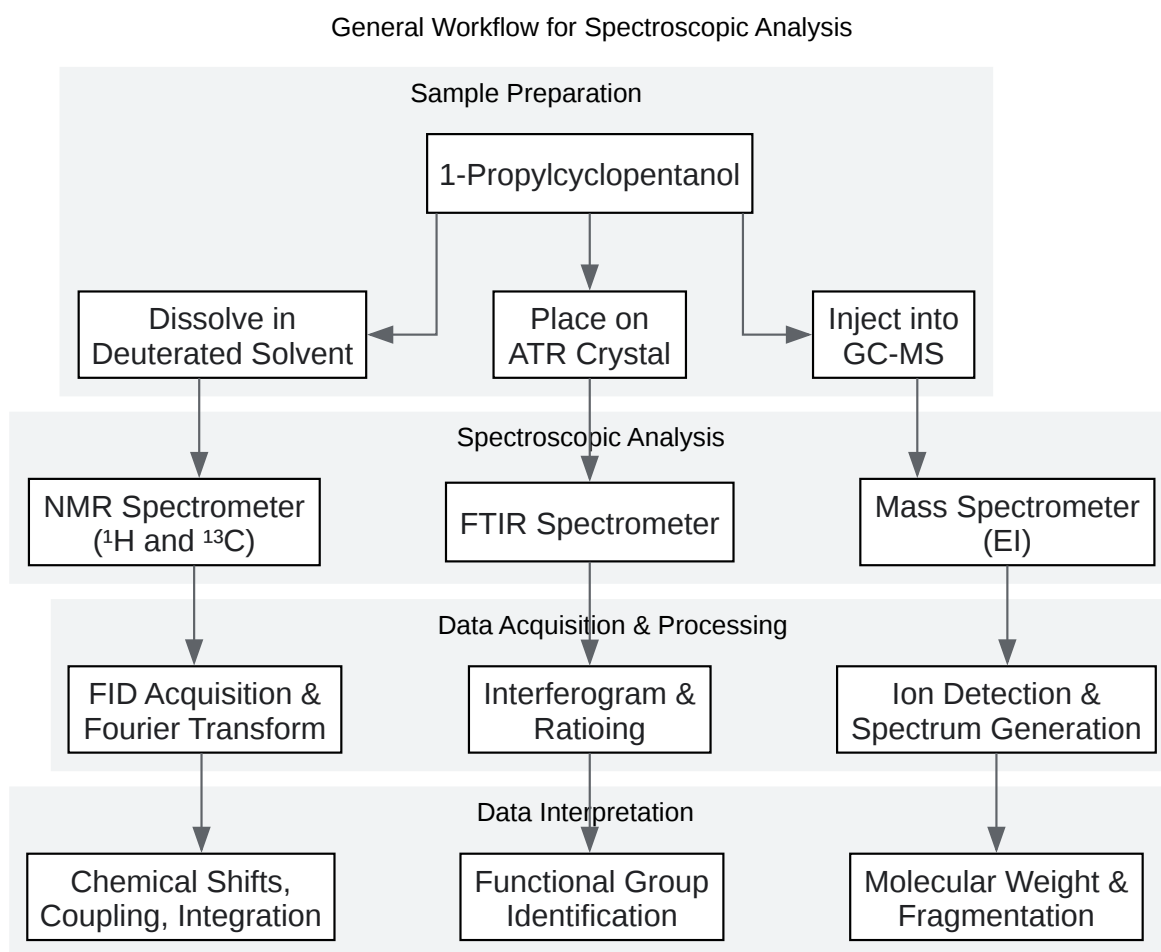
## Mass Spectrometry (MS) (Electron Ionization)

- **Sample Introduction:** For a volatile liquid like **1-Propylcyclopentanol**, a small amount of the sample is injected into the gas chromatograph (GC) inlet of a GC-MS system, which then introduces the vaporized sample into the mass spectrometer.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is used.
- **Ionization:** In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Detection: The abundance of each ion at a specific  $m/z$  is measured by a detector, generating the mass spectrum.

## Visualizations

The following diagrams illustrate the structure of **1-Propylcyclopentanol** and a general workflow for its spectroscopic analysis.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **1-Propylcyclopentanol**.

Caption: The chemical structure of **1-Propylcyclopentanol** with annotations of key spectroscopic features.

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